imazaquin chemical structure and properties
imazaquin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imazaquin is a selective, systemic herbicide belonging to the imidazolinone class of chemicals. It is widely utilized for the control of a broad spectrum of broadleaf weeds and some grasses in various agricultural and turf applications. Its mode of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides an in-depth overview of the chemical structure, physicochemical properties, herbicidal characteristics, and toxicological profile of imazaquin. Detailed experimental protocols for its analysis and evaluation, along with visualizations of its mode of action and experimental workflows, are presented to support research and development activities.
Chemical Structure and Identification
Imazaquin is chemically known as 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid.[1][2] It possesses a chiral center, and the commercial product is a racemic mixture.[3]
Table 1: Chemical Identification of Imazaquin
| Identifier | Value | Reference |
| IUPAC Name | 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid | [1][2] |
| CAS Number | 81335-37-7 | |
| Molecular Formula | C17H17N3O3 | |
| Molecular Weight | 311.34 g/mol | |
| Chemical Structure |
| |
| SMILES | CC(C)C1(C)C(=O)NC(=N1)c2c(C(=O)O)cc3ccccc3n2 | |
| InChI | InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,19,20,23)(H,21,22) |
Physicochemical Properties
Imazaquin is a colorless to tan solid with a slightly pungent odor. Its physicochemical properties are crucial for understanding its environmental fate and behavior.
Table 2: Physicochemical Properties of Imazaquin
| Property | Value | Unit | Reference |
| Melting Point | 219 - 222 | °C | |
| Water Solubility | 60 | mg/L at 25°C | |
| Vapor Pressure | < 2 x 10^-8 | torr | |
| log P (Octanol-Water Partition Coefficient) | 2.2 | ||
| pKa | 3.8 | ||
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 20 | mL/g |
Herbicidal Properties
Imazaquin is a selective herbicide used for pre- and post-emergence control of a wide range of weeds.
Mode of Action
The primary mode of action of imazaquin is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is the first enzyme in the biosynthetic pathway of the essential branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of this enzyme leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell growth, ultimately leading to plant death. Tolerant plants, such as soybeans, can rapidly metabolize imazaquin into non-toxic compounds.
Spectrum of Activity
Imazaquin is effective against a variety of broadleaf weeds and some grasses, including cocklebur, pigweeds, prickly sida, nightshade, mustards, smartweed, ragweed, and velvetleaf.
Environmental Fate and Behavior
Imazaquin is moderately persistent in the soil, with a half-life of approximately 60 days. Its mobility in soil is limited due to its adsorption to soil particles, which is influenced by soil pH. The primary route of degradation in the soil is microbial breakdown. In water, imazaquin is stable to hydrolysis at acidic to neutral pH but has a hydrolytic half-life of 5.5 months at pH 9.
Toxicological Profile
Imazaquin exhibits low acute toxicity to mammals.
Table 3: Acute Toxicological Data for Imazaquin
| Test | Species | Route | Value | Unit | Reference |
| LD50 | Rat | Oral | >5000 | mg/kg | |
| LD50 | Rabbit | Dermal | >2000 | mg/kg | |
| LC50 | Rat | Inhalation | >5.7 | mg/L | |
| LD50 | Bobwhite Quail | Oral | >2150 | mg/kg | |
| LC50 | Rainbow Trout (96h) | >100 | mg/L | ||
| LC50 | Bluegill Sunfish (96h) | >210 | mg/L |
Chronic toxicity studies in dogs have shown effects such as decreased body weight gain, slight anemia, and skeletal myopathy at high doses. Imazaquin is not considered to be mutagenic or carcinogenic.
Experimental Protocols
Acetohydroxyacid Synthase (AHAS) Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of imazaquin on AHAS.
Objective: To quantify the in vitro inhibition of AHAS by imazaquin.
Principle: The activity of AHAS is measured by quantifying the formation of its product, acetolactate. The reaction is stopped by the addition of acid, which also decarboxylates acetolactate to acetoin. Acetoin is then detected colorimetrically after reaction with creatine and α-naphthol.
Materials:
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Purified or partially purified AHAS enzyme
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Imazaquin standard solutions
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Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.
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Substrate Solution: 100 mM sodium pyruvate in assay buffer.
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Stopping Solution: 6 N H2SO4.
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Color Reagent A: 0.5% (w/v) creatine.
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Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).
Procedure:
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Prepare a reaction mixture containing assay buffer and the desired concentration of imazaquin (or solvent control).
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Pre-incubate the reaction mixture at 37°C for 10 minutes.
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Initiate the reaction by adding the substrate solution (pyruvate).
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Incubate the reaction at 37°C for 60 minutes.
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Stop the reaction by adding the stopping solution.
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Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.
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Add Color Reagent A and mix.
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Add Color Reagent B, mix, and incubate at room temperature for 15 minutes for color development.
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Measure the absorbance at 530 nm using a spectrophotometer.
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Calculate the percentage of inhibition relative to the solvent control.
Determination of Imazaquin Residues in Soil by HPLC-UV
This protocol provides a general procedure for the analysis of imazaquin residues in soil samples.
Objective: To quantify the concentration of imazaquin in soil samples.
Principle: Imazaquin is extracted from the soil using a suitable solvent mixture. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances. The final extract is analyzed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.
Materials:
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Soil sample
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Imazaquin standard solutions
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Extraction Solvent: Acetonitrile:Water (80:20, v/v) with 0.1% phosphoric acid.
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Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg.
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HPLC system with UV detector
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HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% phosphoric acid.
Procedure:
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Extraction:
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Weigh 20 g of air-dried soil into a centrifuge tube.
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Add 40 mL of extraction solvent.
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Shake vigorously for 1 hour.
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Centrifuge at 3000 rpm for 10 minutes.
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Collect the supernatant.
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Solid-Phase Extraction (SPE) Cleanup:
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Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
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Load the soil extract onto the cartridge.
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Wash the cartridge with 5 mL of water.
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Elute the imazaquin with 5 mL of methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 1 mL of mobile phase.
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HPLC Analysis:
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Set the HPLC conditions:
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Flow rate: 1.0 mL/min.
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Injection volume: 20 µL.
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UV detection wavelength: 240 nm.
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Inject the prepared sample and standards into the HPLC system.
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Quantify the imazaquin concentration by comparing the peak area of the sample with the calibration curve generated from the standards.
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Subchronic Oral Toxicity Study in Rats (Following OECD Guideline 408)
This protocol outlines a general framework for a 90-day oral toxicity study of imazaquin in rats, based on OECD Test Guideline 408.
Objective: To determine the potential adverse effects of repeated oral exposure to imazaquin over a 90-day period.
Principle: The test substance is administered orally to groups of rats daily for 90 days. Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and histopathology are evaluated to identify target organs and a No-Observed-Adverse-Effect Level (NOAEL).
Materials:
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Healthy young adult rats (e.g., Sprague-Dawley or Wistar strains).
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Imazaquin.
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Vehicle for administration (e.g., corn oil or water).
Procedure:
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Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.
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Group Assignment: Randomly assign animals to at least 3 dose groups and a control group (10 males and 10 females per group).
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Dose Administration: Administer imazaquin daily by gavage at predetermined dose levels for 90 consecutive days. The control group receives the vehicle only.
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Observations:
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Conduct clinical observations daily.
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Measure body weight and food consumption weekly.
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Perform detailed clinical examinations weekly.
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Conduct ophthalmological examinations before the start and at the end of the study.
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Clinical Pathology: At the end of the 90-day period, collect blood samples for hematology and clinical biochemistry analysis.
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Necropsy and Histopathology:
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Perform a full necropsy on all animals.
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Weigh designated organs.
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Collect and preserve tissues for histopathological examination from the control and high-dose groups. Tissues from lower dose groups may be examined as necessary.
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Data Analysis: Analyze the data for statistically significant differences between the treated and control groups. Determine the NOAEL.
Conclusion
Imazaquin is an effective imidazolinone herbicide with a well-defined mode of action and a favorable toxicological profile for its intended uses. This technical guide provides a comprehensive summary of its chemical and physical properties, herbicidal activity, and safety aspects. The detailed experimental protocols and workflow diagrams serve as valuable resources for researchers and professionals involved in the study and application of this important agrochemical. Further research could focus on the development of more sensitive analytical methods and a deeper understanding of its long-term environmental impact.
